1-[1-(4-Bromophenyl)propyl]piperazine 1-[1-(4-Bromophenyl)propyl]piperazine
Brand Name: Vulcanchem
CAS No.: 512164-50-0
VCID: VC5029293
InChI: InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
SMILES: CCC(C1=CC=C(C=C1)Br)N2CCNCC2
Molecular Formula: C13H19BrN2
Molecular Weight: 283.213

1-[1-(4-Bromophenyl)propyl]piperazine

CAS No.: 512164-50-0

Cat. No.: VC5029293

Molecular Formula: C13H19BrN2

Molecular Weight: 283.213

* For research use only. Not for human or veterinary use.

1-[1-(4-Bromophenyl)propyl]piperazine - 512164-50-0

Specification

CAS No. 512164-50-0
Molecular Formula C13H19BrN2
Molecular Weight 283.213
IUPAC Name 1-[1-(4-bromophenyl)propyl]piperazine
Standard InChI InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
Standard InChI Key YSGSLACFKQEPAR-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)Br)N2CCNCC2

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, 1-[1-(4-bromophenyl)propyl]piperazine, reflects its branched alkyl chain connecting the piperazine ring to the para-brominated benzene group. The SMILES notation CCC(C1=CC=C(C=C1)Br)N2CCNCC2\text{CCC(C1=CC=C(C=C1)Br)N2CCNCC2} delineates its topology: a propane backbone (CCC\text{CCC}) bonded to both the piperazine nitrogen and the 4-bromophenyl group . The InChIKey YSGSLACFKQEPAR-UHFFFAOYSA-N\text{YSGSLACFKQEPAR-UHFFFAOYSA-N} serves as a unique identifier for database retrieval .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H19BrN2\text{C}_{13}\text{H}_{19}\text{BrN}_2
Molecular Weight283.21 g/mol
SMILESCCC(C1=CC=C(C=C1)Br)N2CCNCC2
InChIKeyYSGSLACFKQEPAR-UHFFFAOYSA-N

Stereochemical Considerations

The propyl chain introduces conformational flexibility, enabling the molecule to adopt multiple low-energy conformers. Computational models predict that the gauche conformation of the propyl group minimizes steric hindrance between the piperazine ring and the bromophenyl moiety . X-ray crystallography data, though currently unavailable, would clarify solid-state packing and hydrogen-bonding interactions.

Synthesis and Manufacturing

Hypothetical Pathway:

  • Alkylation of Piperazine: React piperazine with 1-(4-bromophenyl)propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux.

  • Purification: Isolate the product via column chromatography or recrystallization.

Industrial Production

American Elements offers 1-[1-(4-bromophenyl)propyl]piperazine in bulk quantities, with purities up to 99.999% . The manufacturing process likely involves large-scale alkylation followed by crystallization. Packaging options include palletized drums and argon-sealed containers for air-sensitive handling .

Physical and Chemical Properties

Physicochemical Profile

The compound is described as a white to off-white powder with a melting point and solubility data currently unreported . Its lipophilicity, inferred from the bromophenyl group, suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate.

Stability and Reactivity

The bromine atom renders the compound susceptible to nucleophilic aromatic substitution, enabling derivatization at the para position. Piperazine’s secondary amines may participate in condensation or acylation reactions, expanding its utility as a synthetic intermediate .

Analytical and Characterization Data

Spectroscopic Methods

  • NMR: Expected signals include a singlet for the piperazine protons (δ 2.5–3.0 ppm) and a doublet for the aromatic protons (δ 7.4–7.6 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 283.21 confirms the molecular weight .

Chromatography

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity analysis .

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